

# H-DL-Val-OMe.HCl structure and molecular weight.

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## Compound of Interest

Compound Name: *H-DL-Val-OMe.HCl*

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## In-Depth Technical Guide to H-DL-Val-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-valine methyl ester hydrochloride (**H-DL-Val-OMe.HCl**), a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical structure, molecular properties, experimental protocols for its synthesis, and its applications in research and industry.

## Core Compound Information

DL-valine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-valine, a racemic mixture of the D- and L-enantiomers of the essential amino acid valine. The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its stability and solubility in certain organic solvents, making it a versatile reagent for various chemical transformations.<sup>[1]</sup>

## Structure and Molecular Properties

The chemical structure of **H-DL-Val-OMe.HCl** features a chiral center at the alpha-carbon, with a methyl ester group protecting the carboxylic acid and an ammonium group formed by the protonation of the primary amine by hydrochloric acid.

## Chemical Structure:

A summary of the key quantitative data for **H-DL-Val-OMe.HCl** is presented in the table below for easy reference and comparison.

Property	Value	References
IUPAC Name	methyl 2-amino-3-methylbutanoate hydrochloride	[2]
Synonyms	DL-Val-OMe.HCl, DL- $\alpha$ -aminoisovaleric acid methyl ester hydrochloride	[3]
CAS Number	5619-05-6	[2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClNO <sub>2</sub>	[2][3]
Molecular Weight	167.63 g/mol	[5][6]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	171 °C	[3]
Boiling Point	145.7 °C at 760 mmHg	[3]
Solubility	Soluble in water, DMSO (Slightly), Methanol (Slightly), Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[7][8]

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **H-DL-Val-OMe.HCl** are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

## Synthesis of H-DL-Val-OMe.HCl from DL-Valine

Two common and effective methods for the esterification of DL-valine are presented.

### Method 1: Thionyl Chloride in Methanol

This is a traditional and widely used method for the preparation of amino acid methyl esters.

#### Materials:

- DL-Valine
- Anhydrous Methanol (MeOH)
- Thionyl Chloride (SOCl<sub>2</sub>)
- Anhydrous Diethyl Ether

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol.
- Cool the flask to -10 °C to -8 °C using an ice-salt bath.
- Slowly add thionyl chloride (1.0-1.5 molar equivalents) dropwise to the stirred methanol, ensuring the temperature does not exceed 0 °C.[\[9\]](#)[\[10\]](#)
- After the addition is complete, stir the solution at this temperature for an additional 0.8 to 1.5 hours.[\[9\]](#)[\[10\]](#)
- Add DL-valine (1.0 molar equivalent) portion-wise to the reaction mixture under cooling.
- Allow the reaction mixture to warm to room temperature and stir for 2.5 to 3.5 hours.[\[9\]](#)[\[10\]](#)
- Heat the mixture to reflux (60-70 °C) and maintain for 7-9 hours.[\[9\]](#)[\[10\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent and excess SOCl<sub>2</sub> under reduced pressure using a rotary evaporator.
- To the resulting residue, add anhydrous diethyl ether to induce crystallization.

- Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[9]

#### Method 2: Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride method.[11]

#### Materials:

- DL-Valine
- Anhydrous Methanol (MeOH)
- Trimethylchlorosilane (TMSCl)

#### Procedure:

- In a round-bottom flask, suspend DL-valine (1 molar equivalent) in anhydrous methanol.
- Slowly add trimethylchlorosilane (2 molar equivalents) to the suspension with stirring at room temperature.[11]
- Continue stirring the resulting solution or suspension at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture on a rotary evaporator to yield the product, **H-DL-Val-OMe.HCl**. [11]

## Characterization and Quality Control

The purity and identity of the synthesized **H-DL-Val-OMe.HCl** can be confirmed using various analytical techniques.

- Gas Chromatography (GC): A validated GC method can be used to determine the purity of L-valine methyl ester hydrochloride. A common setup utilizes a flame ionization detector (FID) with a capillary column like DB-624.[12][13]

- **High-Performance Liquid Chromatography (HPLC):** HPLC is particularly useful for determining the enantiomeric purity and quantifying related impurities. For instance, L-isoleucine methyl ester hydrochloride, a potential impurity, can be determined by pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) followed by HPLC with UV detection.[\[14\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the chemical structure of the compound.
- **Mass Spectrometry (MS):** Provides information on the molecular weight and fragmentation pattern of the molecule.

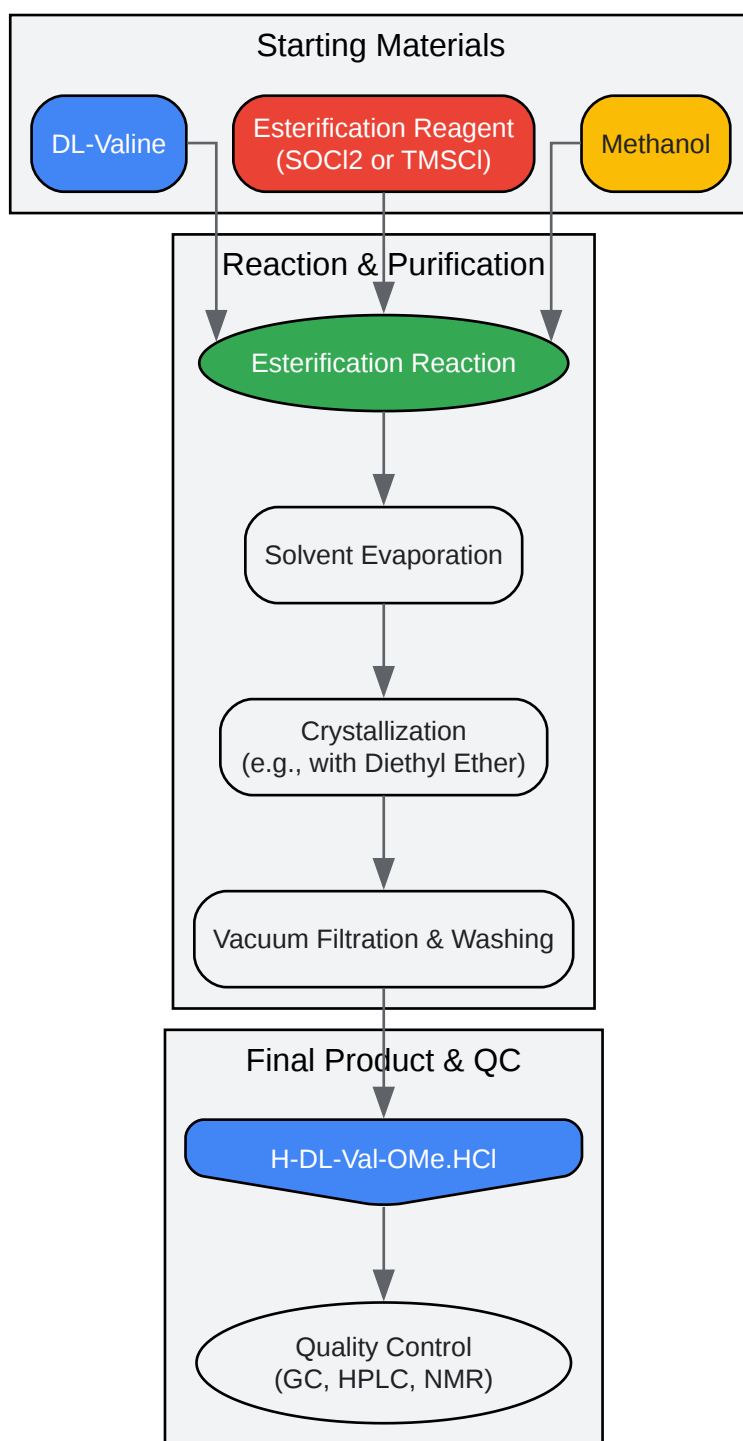
## Applications in Research and Development

**H-DL-Val-OMe.HCl** serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.

- **Pharmaceutical Synthesis:** It is a key building block for the synthesis of the antiviral drug Valacyclovir and the antihypertensive drug Valsartan.[\[9\]](#)
- **Peptide Synthesis:** In peptide synthesis, the methyl ester group serves as a protecting group for the carboxylic acid, allowing the free amino group to react with an N-protected amino acid to form a peptide bond.[\[15\]](#)
- **Biochemical Research:** It is utilized in studies of protein synthesis, amino acid metabolism, and as a component in cell culture media.[\[4\]](#)
- **Asymmetric Synthesis:** The chiral nature of the individual enantiomers (D- and L-forms) makes them valuable as chiral auxiliaries or starting materials in asymmetric synthesis to produce stereospecific compounds.[\[15\]](#)

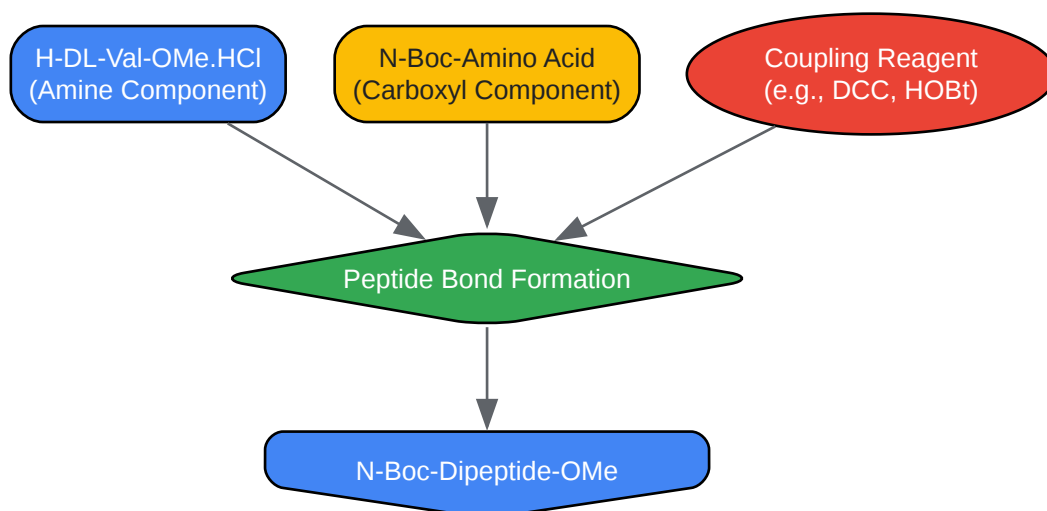
## Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key processes and relationships involving **H-DL-Val-OMe.HCl**.



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Caption: General workflow for the synthesis and purification of **H-DL-Val-OMe.HCl**.



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